(7-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone
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Overview
Description
(7-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone is a complex organic compound that features a quinoline core substituted with a chloro and hydroxy group, and a morpholine ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the chloro and hydroxy substituents. The morpholine ring is then attached through a nucleophilic substitution reaction, and the phenyl group is introduced via a Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent choice and purification steps are also critical to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of a hydroxyquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (7-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (7-Chloro-4-hydroxyquinolin-3-yl)(2-methylmorpholin-4-yl)methanone
- (7-Chloro-4-hydroxyquinolin-3-yl)(2-ethylmorpholin-4-yl)methanone
- (7-Chloro-4-hydroxyquinolin-3-yl)(2-isopropylmorpholin-4-yl)methanone
Uniqueness
(7-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone is unique due to the presence of the phenyl group attached to the morpholine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H17ClN2O3 |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
7-chloro-3-(2-phenylmorpholine-4-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C20H17ClN2O3/c21-14-6-7-15-17(10-14)22-11-16(19(15)24)20(25)23-8-9-26-18(12-23)13-4-2-1-3-5-13/h1-7,10-11,18H,8-9,12H2,(H,22,24) |
InChI Key |
FTLTVZHHUVEAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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